N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide
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Overview
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a complex organic compound that features a pyrazole ring, a furan ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where the pyrazole derivative reacts with a furan compound in the presence of a Lewis acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable leaving group on the pyrazole-furan intermediate.
Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where the intermediate compound reacts with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c1-13-10-14(2)23(22-13)17(18-4-3-9-25-18)11-21-19(24)12-26-16-7-5-15(20)6-8-16/h3-10,17H,11-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIPJIHKSXUWKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)CSC2=CC=C(C=C2)F)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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